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Compound of Interest

Compound Name:
1-(4-Nitro-1H-pyrazol-5-

yl)ethanone

CAS No.: 2228374-35-2

Cat. No.: B2375338

Get Quote

Executive Summary
Nitro-pyrazole derivatives occupy a unique dual-status in modern chemistry. While historically

categorized as High-Energy Density Materials (HEDMs) due to their high heats of formation

and density, they have emerged as critical scaffolds in medicinal chemistry, particularly as

kinase inhibitors (e.g., Aurora A, JAK, LRRK2) and antibiotics.

This guide provides a rigorous technical analysis of the physicochemical profile of nitro-

pyrazoles, bridging the gap between their energetic stability and their pharmacological utility. It

is designed for researchers requiring precise data on solubility, acidity (pKa), lipophilicity, and

synthesis protocols to optimize drug candidates while mitigating safety risks associated with

their energetic nature.

Molecular Architecture & Electronic Effects
The introduction of a nitro group (
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) onto the pyrazole ring fundamentally alters its electronic landscape. The pyrazole ring is a

-excessive heteroaromatic system, but the strong electron-withdrawing nature (

effects) of the nitro group reduces electron density, impacting basicity, acidity, and reactivity.

Regioisomerism: 3-Nitro vs. 4-Nitro
The position of the nitro group dictates the physicochemical behavior:

3-Nitropyrazole (3-NP): The nitro group is adjacent to the ring nitrogens.[1] Through inductive

effects, it significantly increases the acidity of the

proton.

4-Nitropyrazole (4-NP): The nitro group is distal to the

. While still electron-withdrawing, the effect on pKa is less pronounced than in the 3-position,
preserving some aromatic stability beneficial for drug-target binding.

Electronic Distribution Diagram
The following diagram illustrates the synthesis pathways and electronic impacts leading to the

two primary isomers.
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Caption: Synthesis pathways distinguishing the kinetic N-nitro intermediate from

thermodynamic C-nitro isomers.

Physicochemical Profiling
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Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution,

Metabolism, Excretion) properties.

Comparative Data Table
Parameter

3-Nitropyrazole (3-
NP)

4-Nitropyrazole (4-
NP)

Relevance to Drug
Design

CAS Number 26621-44-3 2075-46-9 Identification

Molecular Weight 113.07 g/mol 113.07 g/mol
Fragment-based

design

Density (Crystal) ~1.55 g/cm³ ~1.55 g/cm³
Solid-state

packing/Formulation

pKa (Acidic) 8.32 ± 0.10 9.63 ± 0.50

H-bond donor

capability at

physiological pH

LogP (Lipophilicity) 0.4 (Exp/Pred) 0.6 (Pred)

Membrane

permeability; low

values indicate high

polarity

Solubility (Water)
Low (increases w/

temp)

Low (~2 mg/mL at

25°C)

Requires polar

organic co-solvents

(DMSO/MeOH)

Melting Point 173–175 °C 160–164 °C
Thermal stability for

processing

H-Bond Donors 1 (NH) 1 (NH)
Key interaction with

kinase hinge regions

H-Bond Acceptors 3 (N, O, O) 3 (N, O, O)

Interaction with

solvent/target

residues

Acidity (pKa) Analysis
The pKa values indicate that both derivatives are weak acids.
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Physiological Implication: At physiological pH (7.4), 3-NP (pKa ~8.3) exists in equilibrium

between its neutral and deprotonated (anionic) forms. 4-NP (pKa ~9.[2]6) remains

predominantly neutral.

Design Tip: If the drug target requires a neutral H-bond donor (e.g., ATP-binding pocket of a

kinase), 4-nitropyrazole is the superior scaffold as it resists deprotonation better than the 3-

isomer under physiological conditions.

Thermal Stability & Safety
While mono-nitro derivatives are generally stable up to their melting points, they are precursors

to energetic materials.

DSC Profile: 4-Nitropyrazole typically shows a sharp endotherm (melting) at ~162°C,

followed by a broad exotherm (decomposition) >280°C.

Warning: Avoid heating >200°C without safety shielding. Polynitrated by-products (e.g., 3,4-

dinitropyrazole) are shock-sensitive explosives.

Experimental Protocols
Protocol A: Efficient Synthesis of 4-Nitropyrazole (One-
Pot Method)
Rationale: Direct nitration is preferred over rearrangement for scalability and safety in a

medicinal chemistry setting.

Reagents: Pyrazole (1.0 eq), Fuming

(98%, 1.5 eq), Oleum (20%

, 3.0 eq), Conc.

.

Preparation: In a round-bottom flask, dissolve pyrazole in conc.

(2.1 eq) while cooling in an ice bath (0–5°C).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.guidechem.com/encyclopedia/4-nitropyrazole-dic9864.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitration: Dropwise add a mixture of Fuming

and Oleum. Caution: Exothermic. Maintain temp < 10°C.

Reaction: Warm to 50°C and stir for 1.5 hours.

Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume).

Isolation: A white precipitate forms. Filter under vacuum.

Purification: Recrystallize from toluene or water/ethanol.

Yield: Expect ~80–85%.

Validation:

H NMR (DMSO-

):

13.6 (br s, NH), 8.6 (s, 2H, CH).

Protocol B: Potentiometric pKa Determination
Rationale: Accurate pKa is critical for predicting ionization state in biological assays.

Equipment: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3), Glass pH electrode.

Sample Prep: Weigh 2-3 mg of nitro-pyrazole derivative. Dissolve in 0.15 M KCl (ionic

strength adjustor). If insoluble, use a co-solvent method (titrate in 30%, 40%, 50%

MeOH/Water and extrapolate to 0% MeOH).

Titrant: Carbonate-free 0.1 M KOH.

Procedure:

Acidify solution to pH ~2.0 with 0.1 M HCl.

Titrate with KOH to pH ~12.0.
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Record pH vs. Volume data points.

Calculation: Use the Bjerrum plot method or Gran plot analysis to determine the inflection

point corresponding to the NH deprotonation.

Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) prior to use.

Medicinal Chemistry Applications: Kinase
Inhibition[5]
Nitro-pyrazoles serve as bioisosteres for other 5-membered rings, providing unique H-bonding

geometries.

Mechanism of Action
In kinase inhibitors (e.g., Aurora A, JAK), the pyrazole ring typically binds to the "hinge region"

of the ATP-binding pocket.

Donor: The

group donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue (e.g.,
Glu, Leu).

Acceptor: The

nitrogen accepts a hydrogen bond from the backbone amide.

Nitro Role: The 4-nitro group can position itself into the solvent-exposed region or a

hydrophobic pocket, depending on the specific kinase, often improving selectivity via

electronic repulsion or specific dipole interactions.

Decision Tree for Scaffold Selection
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Caption: Logic flow for selecting between 3-NP and 4-NP based on target binding

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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